

# A Comparative Analysis of Bioequivalence: Generic vs. Brand-Name Empagliflozin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Empagliflozin-d4 |           |
| Cat. No.:            | B15133737        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence between generic and brand-name empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. The assessment is based on publicly available data from clinical trials, focusing on pharmacokinetic parameters and adherence to regulatory standards.

## **Executive Summary**

Multiple independent bioequivalence studies have concluded that generic formulations of empagliflozin are bioequivalent to the brand-name product, Jardiance®. These studies, conducted in healthy adult volunteers under both fasting and fed conditions, demonstrate that the rate and extent of absorption of the generic and brand-name drugs are comparable. The key pharmacokinetic parameters, including maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and time to maximum concentration (Tmax), fall within the stringent bioequivalence limits set by major regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

## **Mechanism of Action: SGLT2 Inhibition**

Empagliflozin selectively and reversibly inhibits SGLT2 in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate. By blocking this transporter, empagliflozin reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels in



an insulin-independent manner.[1][2] This mechanism also contributes to a modest diuretic effect and caloric loss, which can lead to reductions in blood pressure and body weight.[1][2]



Click to download full resolution via product page

**Empagliflozin's Mechanism of Action on SGLT2.** 

# **Comparative Pharmacokinetic Data**

Bioequivalence is established if the 90% confidence intervals (CIs) for the ratio of the geometric means (generic/brand-name) of Cmax and AUC fall within the range of 80.00% to 125.00%. The tables below summarize data from representative bioequivalence studies.

Table 1: Pharmacokinetic Parameters of Generic vs. Brand-Name Empagliflozin (25 mg) Under Fasting Conditions



| Parameter        | Generic<br>Empagliflozin<br>(Test) | Brand-Name<br>Empagliflozin<br>(Reference) | Geometric Mean<br>Ratio (90% CI)          |
|------------------|------------------------------------|--------------------------------------------|-------------------------------------------|
| Cmax (ng/mL)     | 442.02 ± 103.37                    | 436.29 ± 118.74                            | 102.21% (95.27% -<br>109.67%)[3]          |
| AUC0-t (ng·h/mL) | 3131.08 ± 529.30                   | 3006.88 ± 514.21                           | 104.11% (101.53% -<br>106.77%)            |
| AUC0-∞ (ng·h/mL) | Not Reported in this study         | Not Reported in this study                 | 100.64% - 106.85%<br>(from another study) |
| Tmax (h)         | 1.5 (median)                       | 1.5 (median)                               | Not Applicable                            |
| t1/2 (h)         | 8.62 ± 1.53                        | 8.59 ± 1.61                                | Not Applicable                            |

Data are presented as mean  $\pm$  standard deviation, except for Tmax which is the median. The geometric mean ratio and 90% CI are for log-transformed data.

Table 2: Pharmacokinetic Parameters of Generic vs. Brand-Name Empagliflozin (25 mg) Under Fed Conditions

| Parameter        | Generic<br>Empagliflozin<br>(Test)           | Brand-Name<br>Empagliflozin<br>(Reference)   | Geometric Mean<br>Ratio (90% CI) |
|------------------|----------------------------------------------|----------------------------------------------|----------------------------------|
| Cmax (ng/mL)     | Data not explicitly separated in all studies | Data not explicitly separated in all studies | 94.21% - 104.91%                 |
| AUC0-t (ng·h/mL) | Data not explicitly separated in all studies | Data not explicitly separated in all studies | 97.31% - 101.79%                 |
| AUC0-∞ (ng·h/mL) | Data not explicitly separated in all studies | Data not explicitly separated in all studies | 97.32% - 101.83%                 |



The geometric mean ratios and 90% CIs are for log-transformed data from a representative study. High-fat food was found to have no clinically significant effect on the pharmacokinetics of empagliflozin.

## **Experimental Protocols**

The bioequivalence of generic and brand-name empagliflozin is typically assessed through randomized, open-label, single-dose, two-period, two-sequence crossover studies in healthy adult volunteers.

Key Methodological Components:

- Study Design: A randomized, open-label, two-period, two-sequence crossover design is the standard. This design allows each subject to serve as their own control, minimizing intersubject variability.
- Participants: Healthy male and female volunteers, typically between the ages of 18 and 55, are recruited. Inclusion and exclusion criteria ensure a homogenous study population and minimize confounding factors.
- Drug Administration: A single oral dose of the test (generic) and reference (brand-name)
  empagliflozin is administered in each study period, separated by a washout period of at least
  7 days to ensure complete elimination of the drug from the body.
- Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration, typically up to 72 hours post-dose.
- Bioanalytical Method: Plasma concentrations of empagliflozin are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This method ensures high sensitivity and specificity for the quantification of the drug.
- Pharmacokinetic Analysis: Non-compartmental methods are used to calculate the key pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞, Tmax, and t1/2).
- Statistical Analysis: Bioequivalence is assessed by calculating the 90% confidence intervals for the geometric mean ratios of the log-transformed Cmax and AUC values of the test and



reference products.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Empagliflozin? [synapse.patsnap.com]
- 3. dovepress.com [dovepress.com]
- To cite this document: BenchChem. [A Comparative Analysis of Bioequivalence: Generic vs. Brand-Name Empagliflozin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15133737#assessing-the-bioequivalence-of-generic-versus-brand-name-empagliflozin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





